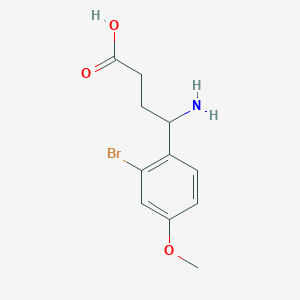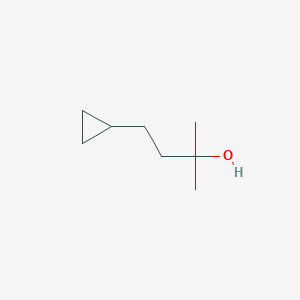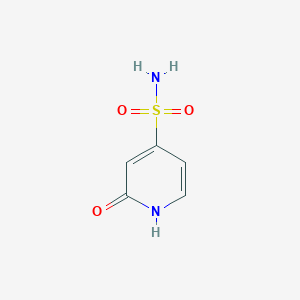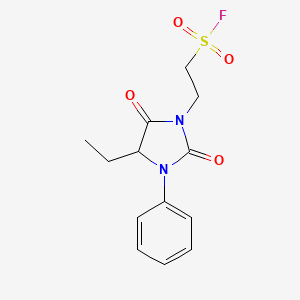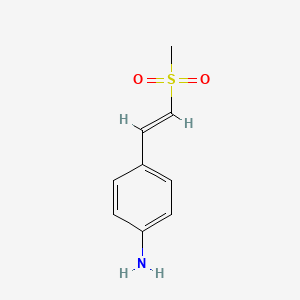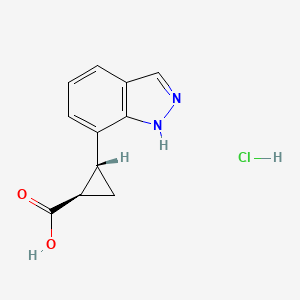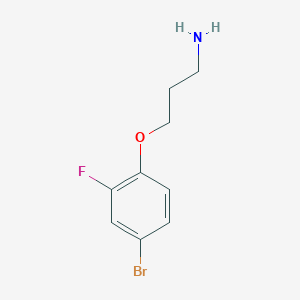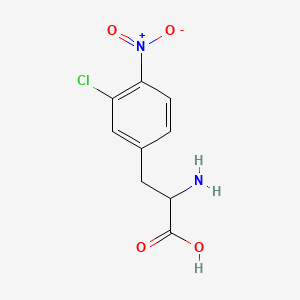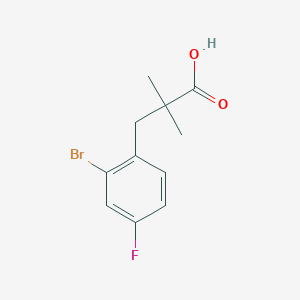
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in developing pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-4-fluorophenyl)propanoic acid: Similar structure but lacks the dimethyl groups on the propanoic acid moiety.
2-Bromo-4-fluorobenzoic acid: Contains a benzoic acid core instead of a propanoic acid core.
Uniqueness
3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, along with the dimethyl groups on the propanoic acid moiety. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12BrFO2 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
3-(2-bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(13)5-9(7)12/h3-5H,6H2,1-2H3,(H,14,15) |
Clave InChI |
ZAQDOOMMVOICJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=C(C=C1)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)
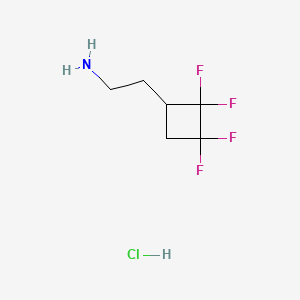

![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)

